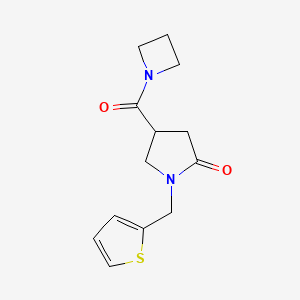
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, also known as ATPO, is a chemical compound that has been widely studied in the field of neuroscience. It is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用机制
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and induces a conformational change that increases the receptor's affinity for glutamate and its coupling to downstream signaling pathways. This leads to the activation of various intracellular signaling cascades, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway.
Biochemical and Physiological Effects:
The activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects in the brain. For example, it can enhance the release of the neurotransmitter glutamate, which is involved in synaptic plasticity and learning and memory. It can also modulate the release of other neurotransmitters, such as dopamine and GABA, which are involved in reward and addiction. Additionally, it can increase the expression of various synaptic proteins, such as PSD-95 and Shank, which are important for the formation and maintenance of synapses.
实验室实验的优点和局限性
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has several advantages for lab experiments, such as its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its lack of toxicity at therapeutic doses. However, it also has some limitations, such as its short half-life in vivo, its potential for off-target effects on other receptors, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one and its potential therapeutic applications. One direction is to investigate its effects on other neurological disorders, such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Another direction is to explore its synergistic effects with other drugs or therapies, such as cognitive-behavioral therapy or deep brain stimulation. Additionally, there is a need to develop more potent and selective modulators of mGluR5, as well as to elucidate the precise mechanisms underlying the receptor's signaling and regulation.
合成方法
The synthesis of 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves the reaction of 2-thiophenemethanol with 1-benzyl-4-hydroxyazetidin-2-one, followed by the addition of pyrrolidine and subsequent cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the choice of solvents, and the purity of the starting materials.
科学研究应用
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has been extensively studied as a potential therapeutic agent for various neurological disorders, including autism spectrum disorders, fragile X syndrome, schizophrenia, and addiction. It has been shown to enhance the function of mGluR5, which is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. This compound can also modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, which are implicated in the pathophysiology of these disorders.
属性
IUPAC Name |
4-(azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12-7-10(13(17)14-4-2-5-14)8-15(12)9-11-3-1-6-18-11/h1,3,6,10H,2,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPOJKAHRJKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
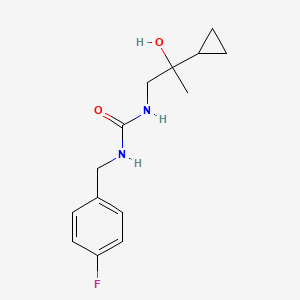
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
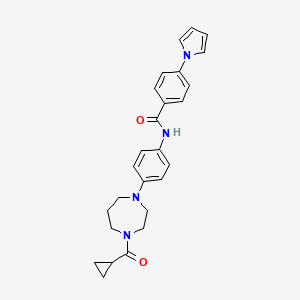
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)
![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
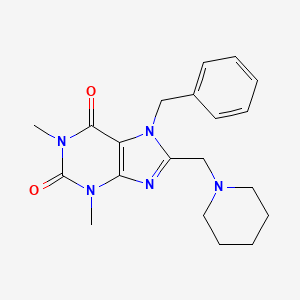
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)
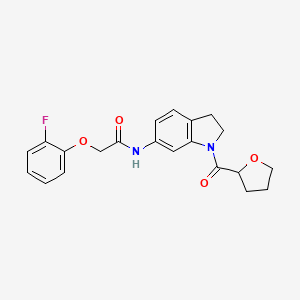
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
![6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B2577842.png)